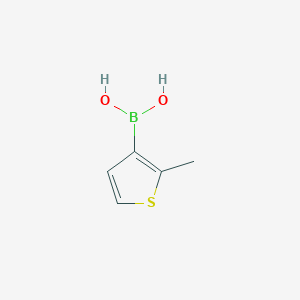
(2-Methylthiophen-3-yl)boronic acid
概要
説明
“(2-Methylthiophen-3-yl)boronic acid” is a chemical compound with the molecular formula C5H7BO2S . It is used as a reagent in the preparation of functionalized heterocycles as antiviral agents .
Synthesis Analysis
Boronic acids, including “(2-Methylthiophen-3-yl)boronic acid”, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular weight of “(2-Methylthiophen-3-yl)boronic acid” is 141.99 g/mol . The InChI code is 1S/C5H7BO2S/c1-4-5(6(7)8)2-3-9-4/h2-3,7-8H,1H3 . The canonical SMILES is B(C1=C(SC=C1)C)(O)O .Chemical Reactions Analysis
Boronic acids, such as “(2-Methylthiophen-3-yl)boronic acid”, are used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Physical And Chemical Properties Analysis
“(2-Methylthiophen-3-yl)boronic acid” has a topological polar surface area of 68.7 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 .科学的研究の応用
Antiviral Agents Synthesis
(2-Methylthiophen-3-yl)boronic acid is utilized as a reagent in the synthesis of functionalized heterocycles, which are compounds that have shown potential as antiviral agents. This application is crucial in the development of new medications to combat viral infections .
Biologically Active Molecules
This compound serves as a reactant for the preparation of various biologically active molecules. For example, it has been used to create selective sphingosine phosphate receptor antagonists and benzothienopyrimidinones, which are inhibitors of human protooncogene proviral insertion site in moloney murine leukemia virus kinases .
Sensing Applications
Boronic acids, including (2-Methylthiophen-3-yl)boronic acid, have interactions with diols and strong Lewis bases such as fluoride or cyanide anions. These interactions are leveraged in various sensing applications, which can be either homogeneous assays or heterogeneous detection methods .
H+/K+ ATPase Inhibitors
Another significant application is the development of H+/K+ ATPase inhibitors. These are biarylimidazole derivatives that can potentially be used to treat conditions like gastroesophageal reflux disease by reducing stomach acid secretion .
Research and Development Support
The compound supports a wide range of research and development activities. It is part of over 2.5 million products offered to aid research, production, healthcare, and science education markets, thus playing a vital role in advancing scientific knowledge and applications .
Safety and Hazards
将来の方向性
作用機序
Target of Action
(2-Methylthiophen-3-yl)boronic acid, also known as 2-methylthiophene-3-boronic acid, is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of this compound is the palladium (II) complex used in the SM coupling .
Mode of Action
In the SM coupling reaction, the (2-Methylthiophen-3-yl)boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the (2-Methylthiophen-3-yl)boronic acid is transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by (2-Methylthiophen-3-yl)boronic acid . This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20°c .
Result of Action
The primary result of the action of (2-Methylthiophen-3-yl)boronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds . It’s also used as a reagent in the preparation of functionalized heterocycles as antiviral agents .
Action Environment
The action of (2-Methylthiophen-3-yl)boronic acid is influenced by several environmental factors. The pH strongly influences the rate of the reaction . The reaction is considerably accelerated at physiological pH . Additionally, the compound is sensitive to light, moisture, and temperature, and thus requires specific storage conditions .
特性
IUPAC Name |
(2-methylthiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO2S/c1-4-5(6(7)8)2-3-9-4/h2-3,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZXRAJFXAKLNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619418 | |
| Record name | (2-Methylthiophen-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylthiophen-3-yl)boronic acid | |
CAS RN |
177735-10-3 | |
| Record name | (2-Methylthiophen-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylthiophene-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


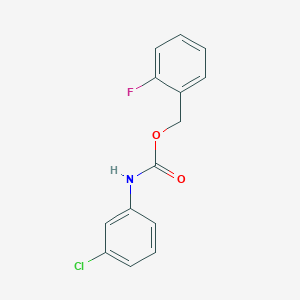
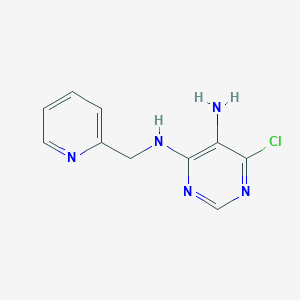

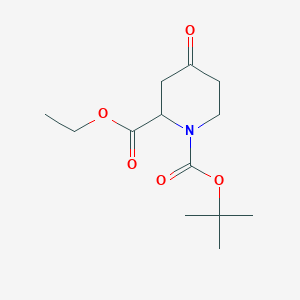


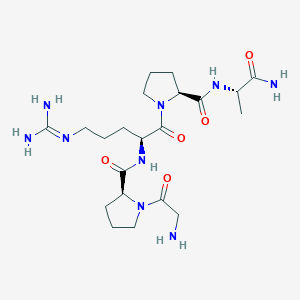
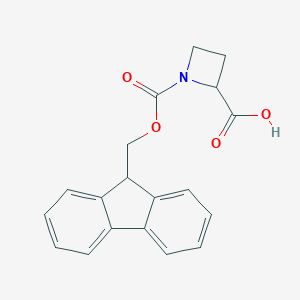

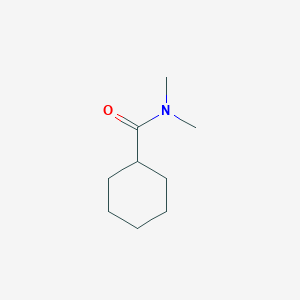

![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B173831.png)

